molecular formula C24H30O5 B601923 6-Keto Cyproterone Acetate CAS No. 17184-05-3

6-Keto Cyproterone Acetate

Cat. No.: B601923
CAS No.: 17184-05-3
M. Wt: 398.49
InChI Key:
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Description

6-Keto Cyproterone Acetate is a derivative of Cyproterone Acetate, a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is known for its ability to block androgen receptors and inhibit the effects of male hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Cyproterone Acetate involves multiple steps, starting from commercially available steroids. One common method includes the oxidation of Cyproterone Acetate to introduce the keto group at the 6th position. This process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 6-Keto Cyproterone Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups back to hydroxyl groups.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, each with unique pharmacological properties .

Mechanism of Action

6-Keto Cyproterone Acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors in target tissues. This inhibition prevents the activation of androgen-responsive genes, thereby reducing the effects of male hormones. Additionally, it has progestogenic activity, which contributes to its therapeutic effects in conditions like prostate cancer and severe acne .

Comparison with Similar Compounds

Uniqueness: 6-Keto Cyproterone Acetate is unique due to the presence of the keto group at the 6th position, which enhances its antiandrogenic activity and alters its pharmacokinetic properties. This modification makes it a valuable compound for specific therapeutic applications where enhanced antiandrogenic activity is desired .

Properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRUTYUSQYFQAC-FDTZYFLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857905
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17184-05-3
Record name 3′H-Cyclopropa[1,2]pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17184-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4-diene-3,6,20-trione acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,6,20-trioxo-1β,2β-dihydro-3′H-cyclopropa[1,2]pregna-1,4-dien-17-yl acetate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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